molecular formula C16H18N2OS B5572721 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea

1-Benzyl-3-(2-ethoxy-phenyl)-thiourea

Cat. No.: B5572721
M. Wt: 286.4 g/mol
InChI Key: MQWXJDIDDHFTIR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-ethoxy-phenyl)-thiourea is an organic compound with the molecular formula C16H18N2OS It is a thiourea derivative, characterized by the presence of a benzyl group and an ethoxy-phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea typically involves the reaction of benzyl isothiocyanate with 2-ethoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NCS+C8H11NOC6H5CH2NHC(S)NHC8H10O\text{C}_6\text{H}_5\text{CH}_2\text{NCS} + \text{C}_8\text{H}_11\text{NO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC}(\text{S})\text{NH}\text{C}_8\text{H}_10\text{O} C6​H5​CH2​NCS+C8​H1​1NO→C6​H5​CH2​NHC(S)NHC8​H1​0O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The benzyl and ethoxy-phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-3-(2-ethoxy-phenyl)-thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The benzyl and ethoxy-phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-3-phenyl-thiourea: Lacks the ethoxy group, which may affect its solubility and reactivity.

    1-Benzyl-3-(2-methoxy-phenyl)-thiourea: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.

    1-Benzyl-3-(2-chloro-phenyl)-thiourea: The presence of a chloro group can significantly impact its reactivity and interactions with biological targets.

Uniqueness: 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological molecules

Properties

IUPAC Name

1-benzyl-3-(2-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-19-15-11-7-6-10-14(15)18-16(20)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXJDIDDHFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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